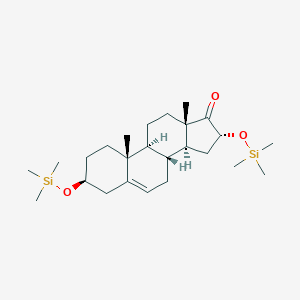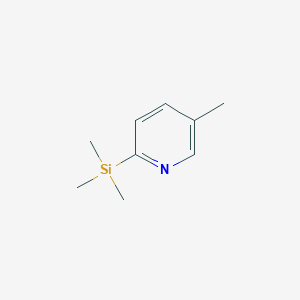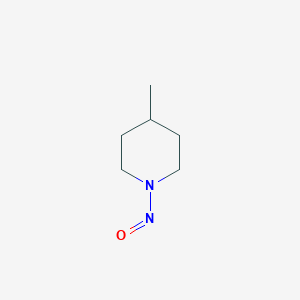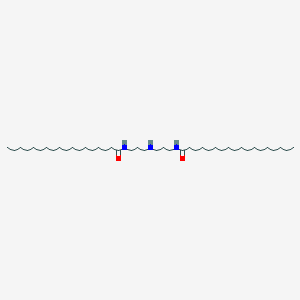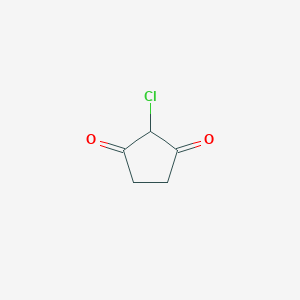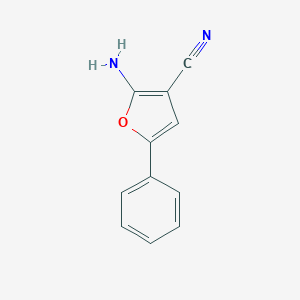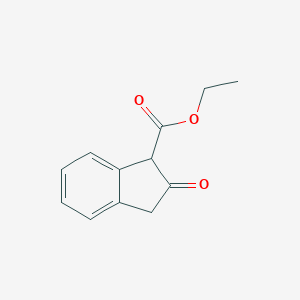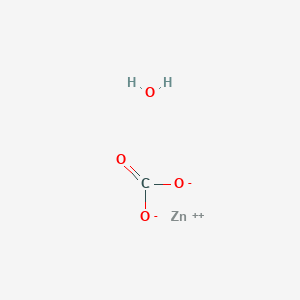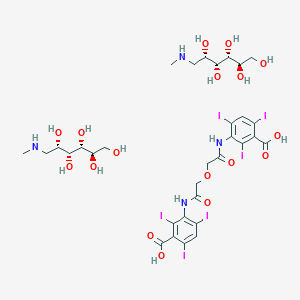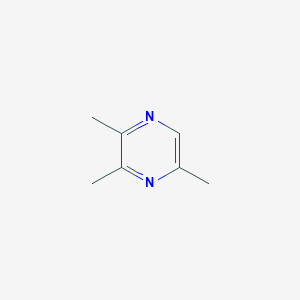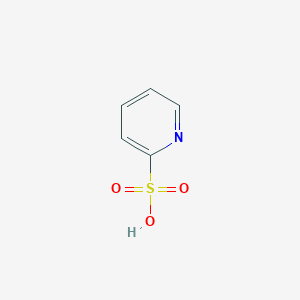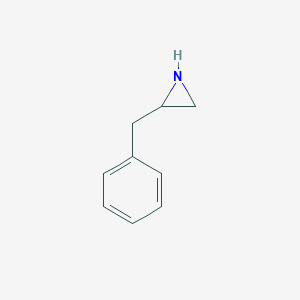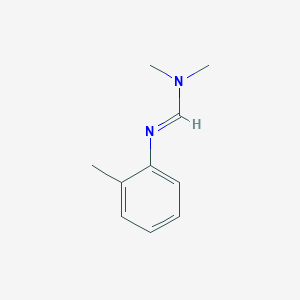
Methanimidamide, N,N-dimethyl-N'-(2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanimidamide, N,N-dimethyl-N'-(2-methylphenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MIDA boronate, which is widely used in organic synthesis.
Applications De Recherche Scientifique
Methanimidamide has a wide range of scientific research applications, including organic synthesis, catalysis, and medicinal chemistry. This compound is used as a ligand in palladium-catalyzed cross-coupling reactions, which is a crucial step in the synthesis of various organic compounds. Methanimidamide is also used in the preparation of boronic acid derivatives, which are important in medicinal chemistry.
Mécanisme D'action
The mechanism of action of Methanimidamide is not well understood. However, it is believed that this compound acts as a ligand and forms a complex with palladium, which then catalyzes the desired reaction. The complex formed between Methanimidamide and palladium is stable, which makes it an effective catalyst in various organic reactions.
Effets Biochimiques Et Physiologiques
Methanimidamide has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is considered safe for use in laboratory experiments. This compound is stable under normal laboratory conditions and does not decompose easily.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Methanimidamide is its ease of synthesis. This compound can be synthesized using simple and efficient methods, which makes it readily available for laboratory experiments. Methanimidamide is also stable under normal laboratory conditions, which makes it easy to handle and store.
One of the limitations of Methanimidamide is its limited solubility in water. This makes it difficult to use in aqueous reactions, which may limit its applications in certain fields. Another limitation is the lack of extensive studies on its biochemical and physiological effects, which may limit its use in medicinal chemistry.
Orientations Futures
There are several future directions for Methanimidamide research. One potential direction is the development of new synthetic methods for this compound, which may improve its efficiency and yield. Another direction is the exploration of its potential applications in medicinal chemistry, particularly in the development of new drugs. Additionally, more studies are needed to understand the biochemical and physiological effects of Methanimidamide, which may lead to new applications and discoveries.
Méthodes De Synthèse
Methanimidamide can be synthesized through a simple and efficient method. The synthesis involves the reaction of N,N-dimethylformamide (DMF) and 2-methylphenylboronic acid in the presence of a catalyst such as palladium on carbon. The resulting product is Methanimidamide, which is a white crystalline solid.
Propriétés
Numéro CAS |
10278-71-4 |
|---|---|
Nom du produit |
Methanimidamide, N,N-dimethyl-N'-(2-methylphenyl)- |
Formule moléculaire |
C10H14N2 |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
N,N-dimethyl-N'-(2-methylphenyl)methanimidamide |
InChI |
InChI=1S/C10H14N2/c1-9-6-4-5-7-10(9)11-8-12(2)3/h4-8H,1-3H3 |
Clé InChI |
VTJDEAHIKIEJET-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N=CN(C)C |
SMILES canonique |
CC1=CC=CC=C1N=CN(C)C |
Autres numéros CAS |
10278-71-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



